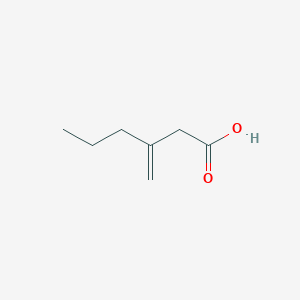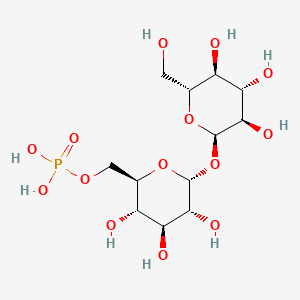
Trehalose-6-phosphate
Overview
Description
Trehalose-6-phosphate is a phosphorylated disaccharide that plays a crucial role in the metabolism of trehalose, a sugar found in many organisms including plants, fungi, and bacteria. It is an essential signaling molecule that links growth and development to the carbon status of the cell. This compound is synthesized from uridine diphosphate glucose and glucose-6-phosphate by the enzyme this compound synthase, and it is subsequently dephosphorylated to trehalose by this compound phosphatase .
Scientific Research Applications
Trehalose-6-phosphate has a wide range of scientific research applications:
Mechanism of Action
Trehalose-6-phosphate exerts its effects through several mechanisms:
Signaling Molecule: It acts as a signaling molecule that regulates the balance between sucrose and trehalose in plants, influencing growth and development.
Metabolic Regulator: this compound regulates metabolic pathways by modulating the activity of enzymes involved in carbohydrate metabolism.
Stress Response: It plays a role in the plant’s response to abiotic stress by regulating the expression of stress-responsive genes.
Future Directions
T6P is emerging as an important regulator in plant metabolism and development . Its role in coordinating diverse metabolic and developmental processes is being increasingly recognized . Future research could focus on further elucidating the role of T6P in plant metabolism and development, and its potential applications in improving crop yield and resilience .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trehalose-6-phosphate is synthesized through a two-step enzymatic pathway. The first step involves the enzyme this compound synthase, which catalyzes the transfer of glucose from uridine diphosphate glucose to glucose-6-phosphate, forming this compound. The second step involves the enzyme this compound phosphatase, which dephosphorylates this compound to produce trehalose .
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered microorganisms that overexpress the enzymes this compound synthase and this compound phosphatase. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Trehalose-6-phosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It is also involved in metabolic pathways where it acts as a substrate for enzymes that catalyze its conversion to other metabolites .
Common Reagents and Conditions:
Phosphorylation: It can be phosphorylated by kinases in the presence of adenosine triphosphate to form trehalose-6,6’-diphosphate.
Glycosylation: this compound can participate in glycosylation reactions where it acts as a glycosyl donor.
Major Products: The major products formed from the reactions of this compound include trehalose, inorganic phosphate, and trehalose-6,6’-diphosphate .
Comparison with Similar Compounds
Trehalose-6-phosphate is unique compared to other similar compounds due to its dual role as a metabolic intermediate and a signaling molecule. Similar compounds include:
Glucose-6-phosphate: While glucose-6-phosphate is involved in glycolysis and other metabolic pathways, it does not have the signaling functions of this compound.
This compound’s unique role in signaling and metabolism makes it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABSPYBHMPDTEL-LIZSDCNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trehalose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4484-88-2 | |
| Record name | Trehalose, 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trehalose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalose-6-Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trehalose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trehalose-6-phosphate in trehalose biosynthesis?
A1: this compound (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide known for its protective role against various stresses in many organisms. [] The biosynthesis involves two key enzymes: this compound synthase (TPS) and this compound phosphatase (TPP). TPS catalyzes the first step by transferring glucose from UDP-glucose to glucose-6-phosphate, forming T6P. [, ] Subsequently, TPP dephosphorylates T6P, yielding free trehalose. [, , ]
Q2: Does the accumulation of T6P have any detrimental effects on yeast cells?
A3: Yes, accumulating high levels of T6P in yeast, such as in TPS2 mutants, can lead to temperature sensitivity for growth and other phenotypic changes. []
Q3: How does T6P influence fermentation and glucose repression in yeast?
A4: this compound plays a critical role in regulating sugar metabolism and glucose repression in yeast. Studies have shown that T6P promotes fermentation and is essential for the wild-type metabolic response to glucose. [] It also plays a crucial role in glucose repression, whereby the presence of glucose inhibits the expression of genes involved in gluconeogenesis. []
Q4: Can TPS1 homologues from other organisms functionally complement the phenotypic defects observed in a Saccharomyces cerevisiae tps1 mutant?
A5: While some TPS1 homologues can rescue the growth of Sctps1 on glucose, their ability to fully complement the metabolic and phenotypic defects varies. For instance, TPS1 from Klyveromyces lactis completely restores wild-type metabolic patterns and fermentation capacity. In contrast, TPS1 homologues from certain bacteria, plants, and insects fail to recover T6P accumulation, ATP levels, and fermentation capacity, resembling the Sctps1 mutant phenotype. []
Q5: How does T6P interact with SnRK1 in plants, and what is the implication of this interaction for growth regulation?
A6: T6P acts as an inhibitor of SnRK1, a key energy sensor in plants. [] This interaction is proposed to be part of a growth-regulating loop. High sucrose levels lead to T6P accumulation, inhibiting SnRK1 and promoting anabolic processes and growth. Conversely, low T6P levels, caused by factors like low glucose-6-phosphate, activate SnRK1, shifting the plant's metabolism towards catabolic processes to cope with energy and carbon deprivation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)

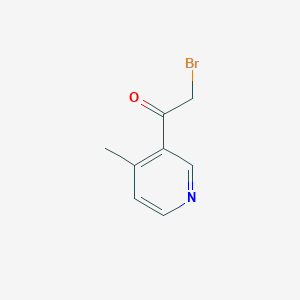

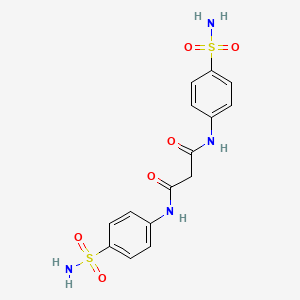
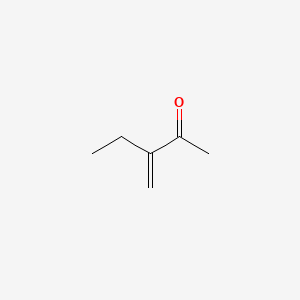

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)




